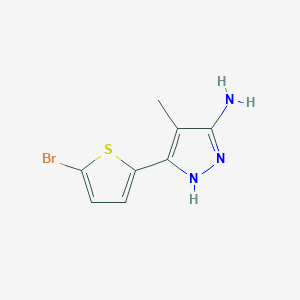
(1S)-1-cycloheptylethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-cycloheptylethan-1-amine: is an organic compound characterized by a cycloheptyl group attached to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-cycloheptylethan-1-amine typically involves the following steps:
Cycloheptanone Reduction: Cycloheptanone is reduced to cycloheptanol using a reducing agent such as sodium borohydride (NaBH4).
Conversion to Cycloheptyl Bromide: Cycloheptanol is then converted to cycloheptyl bromide using hydrobromic acid (HBr).
Amination: The cycloheptyl bromide undergoes nucleophilic substitution with ammonia (NH3) to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar steps but optimized for higher yields and efficiency. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-cycloheptylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: The amine group can participate in substitution reactions with electrophiles to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of amides or sulfonamides.
Scientific Research Applications
(1S)-1-cycloheptylethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways due to its amine functionality.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-1-cycloheptylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylethylamine: Similar structure but with a six-membered ring.
Cyclooctylethylamine: Similar structure but with an eight-membered ring.
Phenylethylamine: Contains a phenyl group instead of a cycloalkyl group.
Uniqueness
(1S)-1-cycloheptylethan-1-amine is unique due to its seven-membered ring, which imparts distinct steric and electronic properties compared to its six- and eight-membered counterparts. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.
Properties
Molecular Formula |
C9H19N |
|---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
(1S)-1-cycloheptylethanamine |
InChI |
InChI=1S/C9H19N/c1-8(10)9-6-4-2-3-5-7-9/h8-9H,2-7,10H2,1H3/t8-/m0/s1 |
InChI Key |
HUDZCDVZYRHSNT-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C1CCCCCC1)N |
Canonical SMILES |
CC(C1CCCCCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B13315810.png)




![1,1,1-Trifluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B13315864.png)
![(2-Methoxybicyclo[2.2.1]heptan-2-YL)methanamine](/img/structure/B13315870.png)
![2-Methyl-4-[methyl(prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13315873.png)

